molecular formula C14H13NO4S B1612793 Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate CAS No. 893740-18-6

Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate

Cat. No. B1612793
Key on ui cas rn: 893740-18-6
M. Wt: 291.32 g/mol
InChI Key: WPPYLEYFCLJNCH-UHFFFAOYSA-N
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Patent
US08119663B2

Procedure details

4.5 g (20.8 mmol) of methyl 5-bromonicotinate and 5.0 g (25.0 mmol) of 4-(methylsulphonyl)phenylboronic acid were reacted according to the General Method 1A. Yield: 1.4 g (24% of theory)
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH3:12][S:13]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)(=[O:15])=[O:14]>>[CH3:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([C:2]2[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:5]=[N:4][CH:3]=2)=[CH:18][CH:17]=1)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=1C=C(C=NC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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